Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt, commonly referred to by its chemical name, is a complex compound with significant biological and chemical relevance. It is characterized by a molecular formula of and a molecular weight of approximately 390.39 g/mol. This compound is a derivative of glycine, an amino acid that plays a crucial role in various biochemical processes. The presence of carboxymethoxy and octylamine functional groups enhances its solubility and reactivity, making it suitable for various applications in biochemistry and pharmaceuticals .
The chemical behavior of glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt can be influenced by its functional groups. Key reactions include:
These reactions are essential for its manipulation in synthetic pathways and applications in drug formulation .
Glycine derivatives, including this compound, exhibit various biological activities. They can function as:
The specific biological activity of glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt remains an area of ongoing research but suggests potential therapeutic applications.
Synthesis of glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt typically involves multi-step organic synthesis techniques:
This multi-step process requires careful control of reaction conditions to maximize yield and purity .
Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt has diverse applications:
Studies investigating the interactions of glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt with other compounds have highlighted its potential as a chelating agent. It can effectively bind metal ions, which may enhance its utility in detoxification processes or as a stabilizing agent in formulations. Additionally, research into its interactions with biological macromolecules suggests potential roles in enzyme activity modulation .
Several compounds share structural similarities with glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt. Here are some notable examples:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Glycine, N-[2-(carboxymethyl)-N-(hydroxyethyl)] | 62099-15-4 | Hydroxyethyl group enhances solubility |
| N-(Carboxymethyl)-N-[2-(hydroxyethyl)]glycine | 68140-95-4 | Contains hydroxyl group for additional reactivity |
| Disodium ethylenediaminetetraacetic acid | 6381-92-6 | Known for strong chelating properties |
Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt is unique due to its combination of both hydrophilic (carboxymethoxy and hydroxyethyl) and hydrophobic (octylamine) characteristics. This duality allows it to function effectively in both aqueous environments and lipid-based systems, making it versatile for various applications not fully addressed by similar compounds .
The synthesis of N-acylated glycine derivatives, such as the target compound, employs both enzymatic and transition-metal-catalyzed routes. Enzymatic methods leverage glycine N-acyltransferases (GLYATs) or GLYAT-like (GLYATL) enzymes, which conjugate glycine with acyl-CoA thioesters. For instance, murine GLYATL3 catalyzes the formation of long-chain N-acylglycines (e.g., N-oleoylglycine) from oleoyl-CoA and glycine. This mechanism involves nucleophilic attack by glycine’s amino group on the acyl-CoA thioester, followed by CoA displacement (Fig. 1A).
Transition-metal-catalyzed pathways, such as cobalt-mediated amidocarbonylation, offer an alternative for synthesizing N-acylglycine derivatives. A patented method utilizes dicobalt octacarbonyl [Co₂(CO)₈] with trialkylphosphine or nitrile promoters to catalyze the reaction of paraformaldehyde, acetamide, and syngas (CO/H₂) under moderate pressures (3.5–7 MPa). This produces N-acetylglycine via a proposed mechanism involving aldehyde activation, carbon monoxide insertion, and amide coupling (Fig. 1B).
For the target compound’s branched structure, a multi-step strategy is required:
Table 1: Comparison of enzymatic vs. chemical synthesis routes
The disodium salt’s coordination behavior arises from its two carboxylate groups (–COO⁻Na⁺) and potential donor sites in the carboxymethoxy (–OCH₂COO⁻) and oxooctylamino (–NHCOC₇H₁₅) substituents. Sodium ions coordinate with carboxylate oxygens in a bidentate or bridging mode, while the ether oxygen in the carboxymethoxy group may participate in weak interactions (Fig. 2A).
Key factors influencing chelation:
Table 2: Proposed coordination sites in the disodium salt
| Ligand Group | Donor Atoms | Coordination Mode |
|---|---|---|
| Carboxylate (main chain) | O⁻, O⁻ | Bidentate |
| Carboxymethoxy | O (ether) | Monodentate |
| Oxooctylamino | N (amide) | Non-coordinating |
The carboxymethoxy-ethyl group (–OCH₂COO⁻) imposes distinct stereoelectronic effects on the glycine backbone:
In contrast, the oxooctylamino-ethyl group (–NHCOC₇H₁₅) contributes:
Fig. 3B: Frontier molecular orbitals (HOMO/LUMO) of the disodium salt, showing localized electron density on carboxylate groups and delocalized π-systems in the amide bonds.